2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol is a complex organic compound characterized by a cyclopropene ring substituted with three phenyl groups and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the ethan-1-ol moiety. One common method involves the reaction of triphenylcyclopropenium bromide with an appropriate nucleophile under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol moiety to a carbonyl group.
Reduction: Reduction of the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethanone.
Reduction: Formation of 2-(1,2,3-Triphenylcyclopropane-1-yl)ethan-1-ol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, through its unique structural features. The cyclopropene ring and phenyl groups may facilitate binding to specific sites, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol: A closely related compound with similar structural features.
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl): Another compound with a cyclopropene ring and phenyl groups.
Uniqueness
2-(1,2,3-Triphenylcycloprop-2-en-1-yl)ethan-1-ol is unique due to its specific combination of a cyclopropene ring, three phenyl groups, and an ethan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62627-45-6 |
---|---|
Molecular Formula |
C23H20O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1,2,3-triphenylcycloprop-2-en-1-yl)ethanol |
InChI |
InChI=1S/C23H20O/c24-17-16-23(20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)22(23)19-12-6-2-7-13-19/h1-15,24H,16-17H2 |
InChI Key |
SQHMTYGILMHWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(CCO)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.